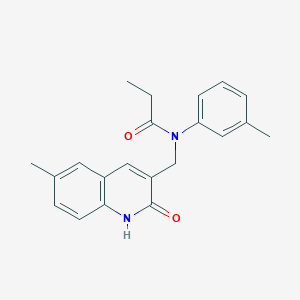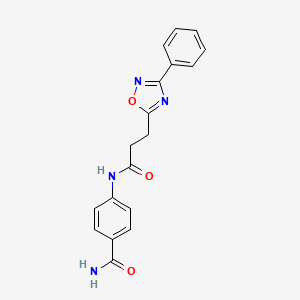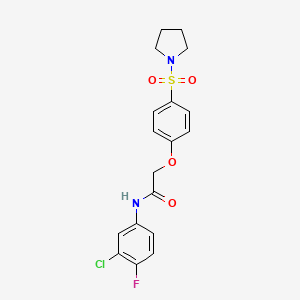
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
作用機序
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide selectively inhibits the CFTR channel by binding to a specific site on the protein. This binding prevents the channel from opening and allows for the accumulation of chloride ions inside the cell. This leads to a decrease in the transport of other ions, such as sodium and water, across the cell membrane. This mechanism of action has been demonstrated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport across cell membranes. This has been demonstrated in both CF and non-CF cells, suggesting that this compound may have broader applications beyond CF. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied and characterized, with a well-established mechanism of action. However, there are also limitations to its use. This compound has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments. Additionally, its effectiveness may vary depending on the specific CFTR mutation being studied.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus is the development of more selective CFTR inhibitors that do not have off-target effects. Another area of focus is the optimization of this compound for use in clinical trials, including the evaluation of its safety and efficacy in humans. Additionally, this compound may have potential applications beyond CF, such as in the treatment of inflammatory diseases or as a tool for studying ion channel function. Further research is needed to fully explore these potential applications.
合成法
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and sodium hydroxide. The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve the dysfunction of CFTR channels. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the CFTR gene. This compound has been shown to improve CFTR function in vitro and in vivo, and has been used in preclinical studies to evaluate its potential as a therapeutic agent for CF.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-11-13(3-8-17(16)20)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDEBSEFXYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

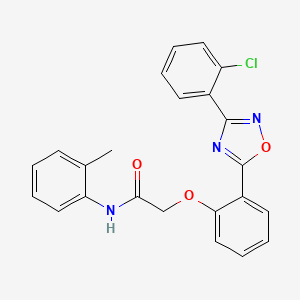
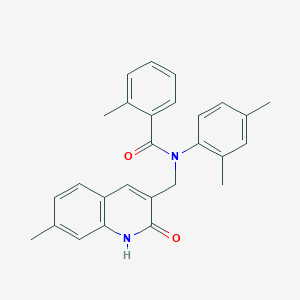
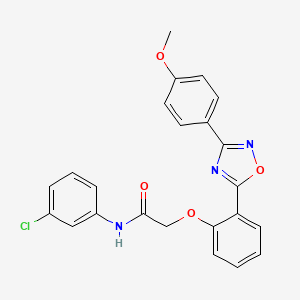
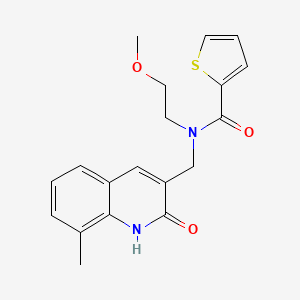
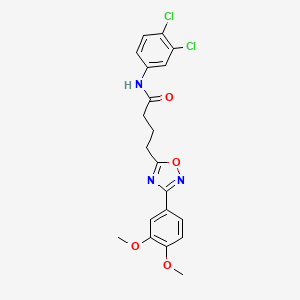
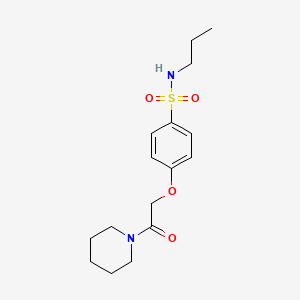
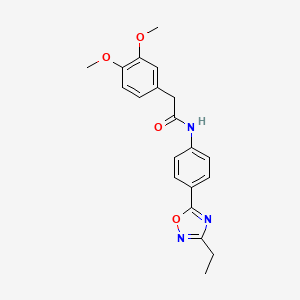

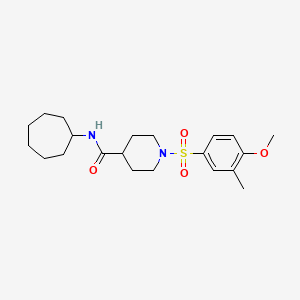
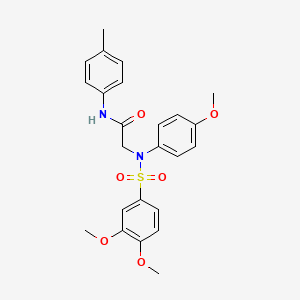

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
